

Unraveling iso-VQA-ACC: A Fluorogenic Substrate for the Constitutive Proteasome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iso-VQA-ACC*

Cat. No.: *B12388278*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Contrary to its initial obscurity, **iso-VQA-ACC** is a specific, commercially available chemical probe used in proteomics research. It is not a therapeutic agent or a complex signaling molecule but rather a tool: a fluorogenic substrate designed for the selective measurement of the activity of the constitutive proteasome's $\beta 5$ subunit. This guide provides a comprehensive overview of its biological role, experimental applications, and the underlying mechanisms.

Core Identity and Function

iso-VQA-ACC is a peptide-based substrate with the sequence iso-Val-Gln-Ala, C-terminally coupled to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore.^[1] The "iso" prefix refers to a 5-methylisoxazolyl group capping the N-terminus of the peptide.^[2]

Its primary biological role is to act as a specific substrate for the chymotrypsin-like activity of the $\beta 5$ subunit of the 20S constitutive proteasome (cP).^{[2][3][4]} When the proteasome cleaves the peptide bond after the Alanine residue, the ACC fluorophore is released, resulting in a measurable fluorescent signal. This direct relationship between cleavage and fluorescence allows for the quantification of proteasomal activity.

Key Attributes:

- Target: $\beta 5$ subunit of the constitutive proteasome (cP).^{[2][3]}

- Mechanism: Fluorogenic substrate; cleavage by the proteasome releases the ACC fluorophore, causing an increase in fluorescence.
- Application: Quantitative measurement of proteasome activity in biochemical assays.[3]

Significance in Research and Drug Development

The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and antigen presentation.[2][3] There are two main forms of the proteasome: the constitutive proteasome (cP), present in most cells, and the immunoproteasome (iP), which is expressed in immune cells and is involved in generating peptides for MHC class I antigen presentation.[3]

In drug development, particularly in oncology and autoimmune diseases, proteasome inhibitors (e.g., Bortezomib, Carfilzomib) are a major class of therapeutics.[5] The ability to distinguish between the activity of the constitutive and immunoproteasome is crucial for developing more selective inhibitors with fewer off-target effects.

iso-VQA-ACC's role is to provide a selective tool to achieve this distinction. It was specifically designed to be preferentially cleaved by the constitutive proteasome over the immunoproteasome.[2][3] This selectivity allows researchers to:

- Screen for selective inhibitors of the constitutive proteasome.
- Study the differential regulation of cP and iP in various cell types and disease states.
- Profile the activity of proteasomes in cell lysates and purified preparations.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to **iso-VQA-ACC** and its application.

Parameter	Value	Description	Reference
Formula	C29H35N7O9	Molecular formula of the free base.	[1][6]
Molecular Weight	625.63 g/mol	Molecular weight of the free base.	[1][6]
Selectivity	~4.4-fold	Preferential cleavage by the constitutive proteasome (cP) over the immunoproteasome (iP).	[2]
Purity	≥99%	Typically supplied at high purity for research applications.	[1]

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol describes the general procedure for measuring the activity of purified proteasomes or proteasomes in cell lysates using **iso-VQA-ACC**.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT.
- iso-VQA-ACC** Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -80°C.
- Proteasome Sample: Purified 20S constitutive proteasome or cell lysate containing active proteasomes.

2. Assay Procedure:

- Dilute the proteasome sample to the desired concentration in the assay buffer.
- Prepare a working solution of **iso-VQA-ACC** by diluting the stock solution in assay buffer to a final concentration of 10-50 μM.
- In a 96-well black plate, add 50 μL of the proteasome sample per well.

- To initiate the reaction, add 50 μ L of the **iso-VQA-ACC** working solution to each well.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
- Excitation Wavelength: 380 nm
- Emission Wavelength: 460 nm
- The rate of increase in fluorescence is proportional to the proteasomal activity.

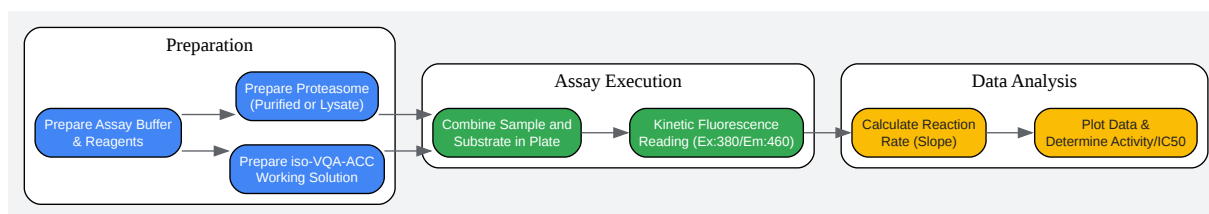
3. Data Analysis:

- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- For inhibitor studies, pre-incubate the proteasome sample with the inhibitor for 15-30 minutes before adding the substrate. Calculate IC50 values by plotting the reaction rate against the inhibitor concentration.[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Proteasome Activity Measurement

The following diagram illustrates the standard workflow for using **iso-VQA-ACC** to measure proteasome activity.

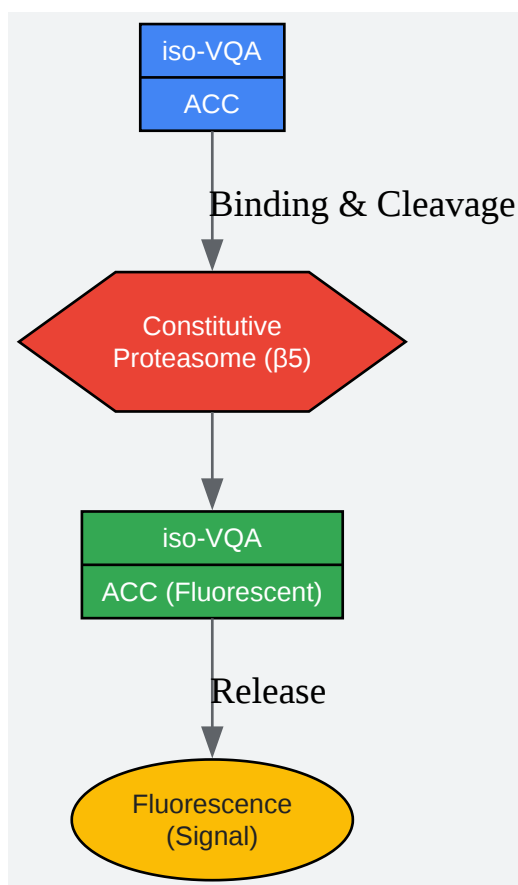


[Click to download full resolution via product page](#)

Caption: Workflow for measuring proteasome activity using **iso-VQA-ACC**.

Mechanism of Action: Fluorogenic Cleavage

This diagram illustrates the mechanism by which **iso-VQA-ACC** generates a fluorescent signal upon cleavage by the proteasome.



[Click to download full resolution via product page](#)

Caption: Cleavage of **iso-VQA-ACC** by the proteasome releases the fluorescent ACC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unraveling iso-VQA-ACC: A Fluorogenic Substrate for the Constitutive Proteasome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388278#biological-role-and-function-of-iso-vqa-acc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com